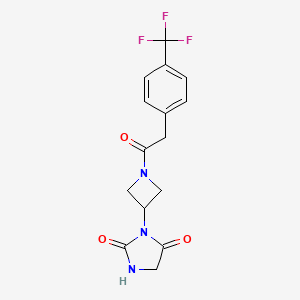

3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

This compound features a hydantoin (imidazolidine-2,4-dione) core substituted at the 3-position with an azetidine ring. The azetidine is further functionalized via a 2-(4-(trifluoromethyl)phenyl)acetyl group. The trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, while the azetidine moiety may influence conformational rigidity and binding interactions.

Properties

IUPAC Name |

3-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3/c16-15(17,18)10-3-1-9(2-4-10)5-12(22)20-7-11(8-20)21-13(23)6-19-14(21)24/h1-4,11H,5-8H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOIJMCTIIHODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione , identified by CAS number 2034426-08-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview of its pharmacological properties.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄F₃N₃O₃ |

| Molecular Weight | 341.28 g/mol |

| CAS Number | 2034426-08-7 |

The structure of the compound includes a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Antidepressant Potential

Research indicates that compounds similar to This compound exhibit significant antidepressant properties. A study published in PubMed evaluated derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione and found that specific modifications led to increased serotonin receptor affinity (5-HT1A and 5-HT7), suggesting potential for treating depression and anxiety disorders .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with similar azetidine derivatives. Compounds with trifluoromethyl substitutions have shown promise in preclinical models for epilepsy treatment. For instance, azetidine carboxamides have been reported to exhibit anticonvulsant effects, indicating that the trifluoromethyl group may play a role in enhancing this activity .

The mechanism underlying the antidepressant effects appears to involve modulation of serotonin pathways and phosphodiesterase inhibition. The ability of these compounds to act as mixed receptor ligands suggests a multifaceted approach to modulating neurotransmitter systems .

Study 1: Antidepressant Efficacy

In a controlled study involving forced swim tests (FST), a derivative of imidazo[2,1-f]purine demonstrated significant antidepressant-like effects at doses of 2.5 mg/kg, outperforming traditional anxiolytics such as diazepam. The study highlighted the importance of structural modifications in enhancing pharmacological efficacy .

Study 2: Anticonvulsant Effects

A separate investigation into the anticonvulsant properties of azetidine derivatives revealed that certain compounds significantly reduced seizure frequency in rodent models. The study emphasized the relevance of substituents like trifluoromethyl groups in enhancing therapeutic outcomes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features and Substituents

Key Observations :

- Ring Systems : Azetidine (4-membered ring) in the target compound may confer greater steric constraints than piperidine (6-membered, ) or simpler phenyl substitutions (18a–b), affecting pharmacokinetics .

- N-Substituents : Modifications at the hydantoin’s 1-position (e.g., ethyl in compound 3 ) alter solubility and metabolic pathways compared to the acetylated azetidine in the target compound.

Key Observations :

- The target compound’s synthesis likely requires multi-step functionalization of azetidine, contrasting with simpler aryl substitutions in 18a–b .

- Yields for aryl-substituted hydantoins (18a–b) are moderate (~60–67%), while N-alkylated derivatives (e.g., compound 3) may require harsher conditions (e.g., NaH in THF) .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Notes:

- *Estimated using analogous substituent contributions.

- The target compound’s higher logP (~3.5) compared to 18a (~2.8) reflects the added lipophilicity from the CF₃ and acetyl-azetidine groups.

- Chlorinated derivatives (, logP 3.17) show comparable lipophilicity but lack the metabolic stability of CF₃ groups .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Acylation of azetidine : React azetidin-3-yl derivatives with 2-(4-(trifluoromethyl)phenyl)acetyl chloride under reflux in anhydrous THF or DMF, using sodium acetate as a base to facilitate nucleophilic substitution .

Imidazolidine-2,4-dione formation : Condense the acylated azetidine intermediate with urea or thiourea derivatives in acetic acid/DMF under reflux (2–4 hours), followed by recrystallization from DMF-ethanol mixtures to isolate the product .

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.5 molar ratio of azetidine to acylating agent) to minimize byproducts .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR, split due to coupling with fluorine) and azetidine/imidazolidine ring protons (e.g., azetidine CH₂ at δ 3.5–4.5 ppm) .

- FT-IR : Verify carbonyl stretches (C=O at ~1670–1740 cm⁻¹ for imidazolidine-dione and acetyl groups) and N-H stretches (~3200–3400 cm⁻¹) .

- UPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%) using electrospray ionization .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., diketopiperazine formation) during cyclization .

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate imidazolidine-dione ring closure, reducing reflux time from 4 hours to 1.5 hours .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization to resolve stereoisomers .

Data Contradiction Note : Yields may vary (e.g., 59% vs. 85%) due to trifluoromethyl group steric effects; iterative DOE (Design of Experiments) is recommended .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR)?

Methodological Answer:

- Dynamic Effects : Use variable-temperature ¹H NMR to distinguish conformational isomers (e.g., hindered rotation of the trifluoromethylphenyl group) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., azetidine CH₂ vs. imidazolidine CH) and confirm through-space interactions via NOESY .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (software: Gaussian or ORCA) to verify assignments .

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer:

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293), reporting IC₅₀ values and selectivity indices .

- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA, comparing to celecoxib .

Advanced: How can environmental fate studies be designed to assess this compound’s ecotoxicological impact?

Methodological Answer:

- Degradation Pathways : Conduct photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9 buffers) studies, analyzing metabolites via LC-MS .

- Bioaccumulation : Use OECD 305 guidelines with freshwater fish (e.g., Danio rerio), measuring bioconcentration factors (BCFs) in liver and gill tissues .

- Ecotoxicology : Evaluate acute toxicity (LC₅₀) in Daphnia magna and algae (Chlorella vulgaris) under OECD 201/202 protocols .

Advanced: What statistical designs are recommended for dose-response studies in pharmacological applications?

Methodological Answer:

- Randomized Block Design : Assign treatments (e.g., compound concentrations) to cell cultures or animal cohorts using stratified randomization to control for batch effects .

- Response Surface Methodology (RSM) : Optimize dose and administration frequency via central composite design, modeling efficacy-toxicity trade-offs .

- Survival Analysis : Apply Kaplan-Meier curves and Cox proportional hazards models for longitudinal toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.